molecular formula C7H7ClN2O B15315214 N-methyl-N-(pyridin-2-yl)carbamoylchloride

N-methyl-N-(pyridin-2-yl)carbamoylchloride

Cat. No.: B15315214
M. Wt: 170.59 g/mol
InChI Key: CDYQYIQELHTNOL-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-2-yl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a pyridine ring attached to a carbamoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(pyridin-2-yl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-methyl-N-(pyridin-2-yl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of N-methyl-N-(pyridin-2-yl)carbamoyl chloride may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products .

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate or urea derivatives, depending on the nucleophile involved . The pyridine ring can also participate in coordination chemistry, influencing the reactivity and stability of the compound .

Properties

IUPAC Name

N-methyl-N-pyridin-2-ylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-10(7(8)11)6-4-2-3-5-9-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYQYIQELHTNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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